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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Mechanistic Applications of 5,7-Difluoroquinolin-2-amine

Executive Summary In contemporary drug discovery and materials science, the strategic fluorination of heteroaromatic scaffolds is a highly calibrated exercise in molecular engineering. 5,7-Difluoroquinolin-2-amine has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and materials science, the strategic fluorination of heteroaromatic scaffolds is a highly calibrated exercise in molecular engineering. 5,7-Difluoroquinolin-2-amine has emerged as a privileged molecular building block. By integrating a primary amine with a di-fluorinated quinoline core, this compound offers a precise balance of hydrogen-bonding capacity, metabolic stability, and finely tuned lipophilicity.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will dissect the causality behind its physicochemical properties, explore its mechanistic role in advanced therapeutics (such as KRAS G12D and BACE1 inhibition), and provide self-validating experimental protocols for its utilization in supramolecular co-crystallization.

Physicochemical Profiling & Structural Causality

The utility of 5,7-Difluoroquinolin-2-amine is dictated by its exact molecular architecture. The introduction of fluorine atoms at the C5 and C7 positions of the carbocyclic ring exerts strong electron-withdrawing inductive effects (-I) across the entire conjugated system.

Causality in Design:

  • Metabolic Shielding: The C-F bond is exceptionally strong (~116 kcal/mol). Placing fluorines at the 5 and 7 positions blocks oxidative metabolism by Cytochrome P450 enzymes at these electron-rich sites.

  • pKa Modulation: The inductive pull of the fluorines lowers the pKa of both the quinoline nitrogen and the exocyclic 2-amino group. This increases the fraction of un-ionized molecules at physiological pH (7.4), directly enhancing passive membrane permeability.

  • FBDD Compliance: With a molecular weight of 180.16 g/mol , it perfectly aligns with the "Rule of Three" (Ro3) for Fragment-Based Drug Discovery (FBDD).

Table 1: Quantitative Physicochemical Data
PropertyValueMechanistic Significance
Chemical Name 5,7-Difluoroquinolin-2-amineCore scaffold for kinase/protease binding.
CAS Number 1342066-48-1[1]Unique identifier for procurement and registry.
Molecular Formula C 9​ H 6​ F 2​ N 2​ Dictates stoichiometric ratios in synthesis.
Molecular Weight 180.16 g/mol [2]<300 Da; highly optimized for Ro3 compliance.
Hydrogen Bonding 1 Donor, 3 AcceptorsFacilitates targeted hinge-binding in protein pockets.
Appearance Solid powderRequires specific solvation strategies (e.g., DMSO, DMF).

Mechanistic Applications in Advanced Therapeutics

KRAS G12D Inhibition (Oncology)

Historically deemed "undruggable," the KRAS G12D mutation is a primary driver in pancreatic, colorectal, and lung cancers. 5,7-Difluoroquinolin-2-amine serves as a critical intermediate (e.g., Int-LLL6) in the synthesis of small-molecule allosteric inhibitors targeting this mutant protein[3][4]. The 2-aminoquinoline moiety acts as a hinge-binding anchor, while the difluoro-substituted ring projects into hydrophobic sub-pockets, locking the KRAS protein in an inactive GDP-bound state and halting downstream RAF/MEK/ERK signaling.

KRAS_Pathway KRAS KRAS G12D Target RAF RAF Kinase KRAS->RAF Blocked Inhibitor 5,7-Difluoroquinolin-2-amine Scaffold Inhibitor->KRAS Allosteric Binding MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription

Fig 1: Allosteric inhibition of the KRAS G12D signaling pathway by quinoline-derived scaffolds.

BACE1 Inhibition (Neurodegeneration)

In Alzheimer's disease research, the compound has been evaluated via molecular docking against Beta-Secretase 1 (BACE1). The difluoroquinoline scaffold demonstrates favorable binding affinities (e.g., docking score of 2.96) by interacting with the catalytic aspartyl dyads of the enzyme, positioning it as a viable fragment for hit-to-lead optimization[5].

Supramolecular Chemistry & Solid-State Engineering

Beyond covalent drug design, 5,7-Difluoroquinolin-2-amine is highly valued in crystal engineering. It acts as a hydrogen-bond donor (via the 2-amino group) to form highly ordered supramolecular co-crystals with macrocyclic hosts like 18-crown-6 ether[6][7]. These binary co-crystals (typically in a 2:1 stoichiometric ratio, crystallizing in the P21​/n space group) are utilized to alter the solubility, stability, and optical properties of the active pharmaceutical ingredient (API) without changing its covalent structure.

Workflow API 5,7-Difluoroquinolin-2-amine (API / Guest) LAG Liquid-Assisted Grinding (LAG) Catalytic Solvent Drop API->LAG Crown 18-Crown-6 Ether (Host Co-former) Crown->LAG Crystallization Solvent Evaporation Recrystallization LAG->Crystallization Nucleation Analysis PXRD & Thermal Analysis (Validation) Crystallization->Analysis Solid-State Characterization

Fig 2: Liquid-Assisted Grinding (LAG) workflow for synthesizing supramolecular co-crystals.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal logic check to prevent the propagation of errors.

Protocol A: Mechanochemical Synthesis of 18-Crown-6 Co-Crystals

Causality Focus: Liquid-Assisted Grinding (LAG) is selected over traditional solution crystallization because it bypasses the extreme solubility discrepancies between the highly polar crown ether and the lipophilic fluorinated quinoline. Mechanical shear forces molecular assembly, while a trace solvent acts as a thermodynamic lubricant.

  • Stoichiometric Preparation: Weigh 5,7-Difluoroquinolin-2-amine and 18-crown-6 ether in a strict 2:1 molar ratio.

    • Validation Check: The crown ether's D3d​ symmetry optimally accommodates exactly two guest molecules. Deviation from this ratio will result in unreacted API detectable in final powder X-ray diffraction (PXRD).

  • Liquid-Assisted Grinding (LAG): Transfer the powders to a 10 mL stainless-steel milling jar. Add exactly 2 drops of methanol ( η≈0.15μL/mg ).

    • Causality: Methanol accelerates nucleation kinetics by providing rotational freedom at the solid interface without dissolving the bulk powder.

  • Milling: Mill at 30 Hz for 20 minutes using a 7 mm stainless steel ball.

  • Thermal Maturation: Transfer the resulting microcrystalline powder to a vacuum desiccator for 24 hours.

    • Causality: This evaporates residual methanol, locking the kinetically trapped co-crystal into its thermodynamic minimum state.

Protocol B: Orthogonal Quality Control (NMR & LC-MS)

To verify the integrity of the 5,7-Difluoroquinolin-2-amine scaffold before downstream synthesis, employ this orthogonal validation matrix:

  • 19 F-NMR & 1 H-NMR Cross-Validation: Dissolve 5 mg of the compound in DMSO- d6​ .

    • Self-Validation: The integration of the 19 F-NMR spectrum must yield two distinct signals of equal intensity (representing C5-F and C7-F). This must mathematically align with the 1 H-NMR aromatic proton integrations. Any deviation instantly flags defluorination or regiochemical impurities.

  • LC-MS Profiling: Run via Electrospray Ionization (ESI+) mode using a C18 column (Water/Acetonitrile gradient with 0.1% Formic Acid).

    • Self-Validation: The parent ion [M+H]+ must appear precisely at m/z 181.1. The presence of m/z 161.1 would indicate the loss of a fluorine atom (hydrodefluorination artifact), halting the workflow before wasted synthesis.

References

  • Google Patents (US20240239788A1) - Small molecule inhibitors of KRAS G12D mutant.
  • Bishop Moore College (Dissertation) - Computational Investigation and Mechanochemical Synthesis of Crown Ether Co-Crystals. Retrieved from:[Link]

  • Université des Frères Mentouri Constantine 1 (Thesis) - Inhibition de la Beta-Secretase 1, Enzyme Clef de la Maladie d'Alzheimer, par la Methode du Docking Moleculaire. Retrieved from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5,7-Difluoroquinolin-2-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, 5,7-Difluoroquinolin-2-amine. Given the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, 5,7-Difluoroquinolin-2-amine. Given the limited direct literature on this specific molecule, we will proceed by formulating a dual hypothesis based on the well-established activities of the broader quinoline and fluoroquinolone classes. This document will serve as a detailed roadmap for the systematic in vitro evaluation of this compound for potential antimicrobial and anticancer applications.

The core of this guide is built on two plausible mechanistic hypotheses:

  • Hypothesis 1 (Antimicrobial): 5,7-Difluoroquinolin-2-amine functions as a topoisomerase poison, inhibiting bacterial DNA gyrase and/or topoisomerase IV, consistent with the known mechanism of fluoroquinolone antibiotics.[1][2][3][4]

  • Hypothesis 2 (Anticancer): 5,7-Difluoroquinolin-2-amine modulates critical cell signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[5]

This guide will detail the experimental workflows required to systematically test these hypotheses, providing step-by-step protocols and the rationale behind each experimental choice.

Part 1: Investigating the Antimicrobial Mechanism of Action

The foundational hypothesis for a fluoroquinolone derivative is its interaction with bacterial type II topoisomerases, which are essential for DNA replication.[1][4][6] Our investigation will therefore begin by assessing the compound's antibacterial activity and then move to dissect its interaction with these specific molecular targets.

Initial Assessment of Antibacterial Activity

The first logical step is to determine if 5,7-Difluoroquinolin-2-amine exhibits broad-spectrum antibacterial activity. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Strains: A representative panel should be used, for example:

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Preparation of Compound: Prepare a stock solution of 5,7-Difluoroquinolin-2-amine in DMSO. Subsequently, perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Target-Based Assays: DNA Gyrase and Topoisomerase IV Inhibition

If significant antibacterial activity is observed, the next step is to directly assess the compound's effect on its putative targets.

Experimental Protocol: In Vitro DNA Supercoiling Inhibition Assay (DNA Gyrase)

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA.

  • Reaction Mixture: In a microcentrifuge tube, combine relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and assay buffer.

  • Compound Addition: Add varying concentrations of 5,7-Difluoroquinolin-2-amine (or a vehicle control).

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Resolve the different plasmid topoisomers (supercoiled vs. relaxed) using agarose gel electrophoresis. The inhibition of supercoiling will be indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

Experimental Protocol: In Vitro Decatenation Assay (Topoisomerase IV)

This assay measures the ability of Topoisomerase IV to separate catenated (interlinked) DNA circles.

  • Reaction Mixture: Combine kinetoplast DNA (kDNA, a network of catenated DNA minicircles), E. coli Topoisomerase IV, and assay buffer.

  • Compound Addition: Add varying concentrations of 5,7-Difluoroquinolin-2-amine.

  • Initiation and Incubation: Start the reaction with ATP and incubate at 37°C for 30 minutes.

  • Termination and Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis. Inhibition of decatenation will result in the kDNA remaining at the top of the gel, while successful decatenation will show released minicircles migrating further into the gel.

Data Presentation: Target Inhibition

Target EnzymeAssay TypeEndpointHypothetical IC50 (µM)
E. coli DNA GyraseSupercoilingInhibition of plasmid supercoilingX.X
E. coli Topoisomerase IVDecatenationInhibition of kDNA decatenationY.Y

Workflow for Antimicrobial Mechanism

Antimicrobial_Workflow A Start: 5,7-Difluoroquinolin-2-amine B Broth Microdilution MIC Assay (Gram-positive & Gram-negative panel) A->B C Significant Antibacterial Activity? B->C D DNA Gyrase Supercoiling Inhibition Assay C->D Yes G Conclusion: Alternative Mechanism C->G No E Topoisomerase IV Decatenation Inhibition Assay D->E F Conclusion: Topoisomerase Poison E->F

Caption: Workflow for elucidating the antimicrobial mechanism of action.

Part 2: Investigating the Anticancer Mechanism of Action

Based on the broader class of quinoline derivatives, we hypothesize that 5,7-Difluoroquinolin-2-amine may possess anticancer properties through the modulation of key signaling pathways.

Initial Assessment of Cytotoxicity

The first step is to determine the compound's cytotoxic effect on a panel of human cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial activity.[7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of 5,7-Difluoroquinolin-2-amine for 48-72 hours.[7]

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results will be used to calculate the IC50 value.

Elucidating the Effect on Cell Signaling: PI3K/Akt Pathway

Should the compound exhibit significant cytotoxicity, the next step is to investigate its effect on key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Experimental Protocol: Western Blot Analysis of Key Signaling Proteins

Western blotting allows for the detection of specific proteins and their phosphorylation status, which is indicative of pathway activation.

  • Cell Lysis: Treat cancer cells with 5,7-Difluoroquinolin-2-amine at its IC50 concentration for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, total Akt, p-mTOR, total mTOR) and a loading control (e.g., GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[7] A decrease in the ratio of phosphorylated to total protein would suggest inhibition of the pathway.

Signaling Pathway Diagram

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_inhibition Potential Inhibition by 5,7-Difluoroquinolin-2-amine RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

  • Mechanism of action of and resistance to quinolones , PMC. [Link]

  • Mechanism of Quinolone Action and Resistance , PMC. [Link]

  • 5,7-Difluoroquinoline | C9H5F2N | CID 3015686 , PubChem. [Link]

  • 4-Amino-5,7-difluoro-2-phenylquinoline — Chemical Substance Information , NextSDS. [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance , MDPI. [Link]

  • Fluoroquinolones - Infectious Disease , MSD Manual Professional Edition. [Link]

  • Fluoroquinolones: Drug Class, Uses, Side Effects, Drug Names , RxList. [Link]

Sources

Foundational

Primary biological targets of 5,7-Difluoroquinolin-2-amine derivatives

An In-Depth Technical Guide to the Biological Targets of 5,7-Difluoroquinolin-2-Amine Derivatives Executive Summary The 5,7-difluoroquinolin-2-amine scaffold has emerged as a highly privileged pharmacophore in modern med...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Targets of 5,7-Difluoroquinolin-2-Amine Derivatives

Executive Summary

The 5,7-difluoroquinolin-2-amine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Originally identified through fragment-based drug discovery (FBDD), this specific di-halogenated heteroaromatic system offers a unique combination of physicochemical properties: optimal basicity (pKa modulation), enhanced metabolic stability, and a distinct electrostatic profile.

This whitepaper provides an authoritative analysis of the primary biological targets of 5,7-difluoroquinolin-2-amine derivatives—specifically focusing on BACE1 (Beta-secretase 1) in Alzheimer's disease, KRAS G12D in oncology, and nNOS (neuronal Nitric Oxide Synthase) in neurodegeneration. By examining the causality behind the structural design and providing self-validating experimental workflows, this guide serves as a comprehensive resource for drug development professionals.

Physicochemical Rationale: The "Why" Behind 5,7-Difluoro Substitution

To understand the biological targeting of these derivatives, one must first analyze the quantum mechanical and physicochemical impact of the 5,7-difluoro substitution on the 2-aminoquinoline core.

  • pKa Modulation and BBB Penetrance: The unsubstituted 2-aminoquinoline core is highly basic (pKa ~7.3). While protonation is necessary to engage acidic residues in target binding pockets (such as catalytic aspartates), excessive basicity leads to poor Blood-Brain Barrier (BBB) permeability and high hERG channel liability. The strong electron-withdrawing inductive effect (-I) of fluorine atoms at the 5 and 7 positions pulls electron density away from the quinoline nitrogen, lowering the pKa to an optimal ~5.5–6.0. This ensures a sufficient fraction of the neutral species exists in plasma for passive diffusion across the BBB, while re-protonating in the acidic microenvironments of specific enzyme active sites.

  • Metabolic Stability: The electron-rich aromatic ring of standard quinolines is highly susceptible to Cytochrome P450 (CYP) mediated oxidation. Fluorine substitution at the metabolically vulnerable 5 and 7 positions blocks oxidative degradation, significantly increasing the in vivo half-life.

  • 19 F NMR Utility: The presence of two magnetically equivalent or distinct fluorine atoms provides a powerful spectroscopic handle for Fragment-Based Screening (FBS)[1].

Primary Target I: BACE1 (Alzheimer's Disease)

Mechanism of Action

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) is the rate-limiting enzyme in the production of amyloid-beta (A β ) peptides, making it a prime target for Alzheimer's disease therapeutics[2].

5,7-Difluoroquinolin-2-amine derivatives act as potent, non-peptidomimetic BACE1 inhibitors. The protonated 2-amino group acts as a transition-state mimic, forming critical hydrogen bonds with the catalytic aspartate dyad (Asp32 and Asp228) in the BACE1 active site[3]. The difluoro-substituted aromatic ring occupies the S1/S2 hydrophobic pockets, engaging in π−π stacking with adjacent aromatic residues while displacing high-energy water molecules.

Quantitative SAR Data

The table below summarizes the causal relationship between fluorine substitution, pKa, and BACE1 inhibitory potency (Fragment-level data).

Compound CorepKa (Calculated)BACE1 IC 50​ ( μ M)BBB Permeability (Papp)
2-Aminoquinoline7.3> 900Low (Efflux ratio > 5)
7-Fluoroquinolin-2-amine6.5250Moderate
5,7-Difluoroquinolin-2-amine 5.8 85 High (Efflux ratio < 2)
5,7-DiF-3-substituted-2-aminoquinoline5.7< 0.05High
Experimental Protocol: 19 F NMR Fragment-Based Screening for BACE1

To validate the binding of 5,7-difluoroquinolin-2-amine fragments to BACE1, a Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR protocol is utilized.

Causality: The CPMG pulse sequence filters out the broad resonances of large macromolecules (BACE1). When the fluorinated small molecule binds to the protein, it adopts the macromolecule's rapid transverse relaxation time ( T2​ ). This results in a drastic attenuation of the fragment's 19 F NMR signal, confirming binding.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 50 μ M solution of the 5,7-difluoroquinolin-2-amine fragment in deuterated PBS buffer (pH 7.4, 5% DMSO-d6).

  • Baseline Acquisition: Acquire a baseline 1D 19 F NMR spectrum (with 1 H decoupling) using a CPMG pulse sequence (spin-echo delay τ = 2 ms, 100 cycles) to establish the free-ligand T2​ intensity.

  • Protein Addition: Titrate recombinant human BACE1 extracellular domain to a final concentration of 5 μ M (1:10 protein-to-ligand ratio).

  • Binding Acquisition: Re-acquire the 19 F CPMG spectrum. Calculate the percentage of signal attenuation.

  • Self-Validation (Control Step): Introduce a known high-affinity BACE1 inhibitor (e.g., Verubecestat) at 20 μ M. If the 5,7-difluoroquinolin-2-amine fragment is a specific active-site binder, the competitor will displace it, and the 19 F signal will be restored to baseline levels.

BACE1_Workflow Start Fragment Library (5,7-diF-quinolines) NMR 19F NMR Screening (CPMG & STD) Start->NMR Hit Hit Identification (Signal Attenuation) NMR->Hit T2 Relaxation Decrease Control Displacement Assay (Self-Validation) Hit->Control Xray X-ray Crystallography (BACE1 Co-crystal) Control->Xray Specific Binding Confirmed Lead Lead Compound (IC50 < 10 nM) Xray->Lead

Fig 1: 19F NMR Fragment-Based Drug Discovery workflow for BACE1 inhibitors.

Primary Target II: KRAS G12D (Oncology)

Mechanism of Action

The KRAS G12D mutation is a primary driver in pancreatic ductal adenocarcinoma and colorectal cancers. Recently, 5,7-difluoroquinolin-2-amine has been utilized as a critical building block for novel fused bicyclic pyrimidines targeting the KRAS G12D mutant[4].

In these complex architectures, the 5,7-difluoroquinolin-2-amine moiety acts as a highly optimized hydrophobic anchor. It is hypothesized to project into the Switch II pocket of the KRAS protein. The fluorine atoms provide critical halogen bonding interactions with the backbone carbonyls of the Switch II region, locking the KRAS protein in an inactive, GDP-bound state and preventing its interaction with the SOS1 exchange factor.

Experimental Protocol: KRAS G12D Nucleotide Exchange Assay

To evaluate the efficacy of 5,7-difluoroquinolin-2-amine derived inhibitors, a SOS1-mediated nucleotide exchange assay is employed.

Causality: Active KRAS inhibitors stabilize the GDP-bound state, preventing the SOS1-catalyzed exchange of GDP for fluorescently labeled BODIPY-GTP. A decrease in fluorescence polarization/intensity correlates directly with target engagement and inhibition.

Step-by-Step Methodology:

  • Complex Formation: Incubate 100 nM recombinant KRAS G12D with 1 μ M GDP in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl 2​ , 1 mM DTT) for 30 minutes to ensure complete GDP loading.

  • Inhibitor Incubation: Add the 5,7-difluoroquinolin-2-amine derivative at varying concentrations (0.1 nM to 10 μ M) and incubate for 1 hour at room temperature.

  • Tracer Addition: Add 100 nM BODIPY-GTP.

  • Reaction Initiation: Initiate the exchange reaction by adding 50 nM of the SOS1 catalytic domain.

  • Kinetic Readout: Monitor fluorescence continuously (Ex: 485 nm, Em: 520 nm) over 60 minutes.

  • Self-Validation (Control Step): Run a parallel assay using wild-type KRAS. A highly selective G12D inhibitor will show an IC 50​ shift of >100-fold between the mutant and wild-type, validating mutation-specific allosteric pocket binding.

KRAS_Pathway KRAS KRAS G12D (Inactive) [GDP-bound] Complex Inhibitor-KRAS Complex (Switch II Pocket) KRAS->Complex Inhibitor Binding SOS1 SOS1 Exchange Factor KRAS->SOS1 Uninhibited Pathway Inhibitor 5,7-diF-quinoline Derivative Inhibitor->Complex Complex->SOS1 Steric Blockade Active KRAS G12D (Active) [GTP-bound] SOS1->Active Prevented

Fig 2: Mechanism of KRAS G12D inhibition by 5,7-diF-quinoline derivatives via Switch II pocket binding.

Primary Target III: nNOS (Neurodegeneration)

Mechanism of Action

Neuronal Nitric Oxide Synthase (nNOS) overactivation is implicated in various neurodegenerative disorders. 2-Aminoquinoline-based scaffolds have been designed to act as highly potent, isoform-selective arginine isosteres[5].

The 2-amino group mimics the guanidinium group of the natural substrate L-arginine, interacting with the conserved active site glutamate residue of nNOS. The addition of the 5,7-difluoro substitution pattern on this scaffold enhances the lipophilicity and oral bioavailability of these inhibitors compared to traditional, highly polar peptidic nNOS inhibitors, allowing them to cross the BBB efficiently.

Conclusion

The 5,7-difluoroquinolin-2-amine scaffold is a masterclass in rational drug design. By leveraging the electronegativity and metabolic shielding of fluorine, medicinal chemists have transformed a basic, highly polar fragment into a versatile, BBB-penetrant warhead. Whether acting as a transition-state mimic for BACE1, a hydrophobic anchor for KRAS G12D, or an arginine isostere for nNOS, this derivative remains a foundational element in the development of next-generation therapeutics.

References

  • Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment National Center for Biotechnology Information (PMC) URL:[Link][2]

  • From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • US20240239788A1 - Small molecule inhibitors of kras g12d mutant Google Patents (Merck Sharp & Dohme) URL:[4]

  • Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition Journal of Medicinal Chemistry - ACS Publications URL:[Link][5]

  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 5,7-Difluoroquinolin-2-amine quantification

An Application Note and Protocol for the Quantitative Analysis of 5,7-Difluoroquinolin-2-amine by High-Performance Liquid Chromatography Abstract This document provides a comprehensive guide for the development and valid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantitative Analysis of 5,7-Difluoroquinolin-2-amine by High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5,7-Difluoroquinolin-2-amine. This guide is intended for researchers, analytical scientists, and drug development professionals. The narrative explains the scientific rationale behind each methodological choice, from initial analyte characterization to full method validation according to ICH guidelines. The final protocol utilizes a C18 stationary phase with a gradient mobile phase of acetonitrile and water, buffered at a low pH with formic acid, and UV detection. This approach ensures high sensitivity, specificity, and reproducibility for the quantification of this important fluorinated quinoline derivative.

Introduction and Analytical Objective

5,7-Difluoroquinolin-2-amine is a heterocyclic aromatic amine containing a quinoline scaffold, a structure prevalent in a wide range of biologically active compounds and pharmaceutical agents. The presence of two fluorine atoms can significantly alter the molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

Accurate quantification of this compound is essential for various stages of drug discovery and development, including synthesis reaction monitoring, purity assessment, formulation analysis, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and precision.[1]

The objective of this work is to establish a reliable, specific, and validated RP-HPLC method for the determination of 5,7-Difluoroquinolin-2-amine, guided by an in-depth understanding of the analyte's chemical properties and established chromatographic principles.

Analyte Physicochemical Profile & Chromatographic Implications

A successful HPLC method development strategy begins with a thorough understanding of the analyte's properties. As direct experimental data for 5,7-Difluoroquinolin-2-amine is not widely available, we will proceed with scientifically grounded estimations based on its structure and data from analogous compounds.

PropertyEstimated Value / CharacteristicRationale & Implication for HPLC Method Development
Chemical Structure The structure contains a UV-active quinoline core, a basic amine group (-NH2), and two electron-withdrawing fluorine atoms (-F).
Molecular Formula C₉H₆F₂N₂The presence of nitrogen makes the molecule basic.
Molecular Weight 180.16 g/mol ---
pKa (Basicity) ~3.0 - 4.5The primary amine at the 2-position and the quinoline nitrogen are basic centers. Standard quinoline has a pKa of ~4.9. The two strongly electron-withdrawing fluorine atoms will decrease the basicity of the molecule.[1] Implication: The analyte's ionization state, and therefore its retention, will be highly dependent on mobile phase pH. To ensure the analyte is in a single, stable, protonated form (BH+), the mobile phase pH should be set at least 1.5-2 units below the estimated pKa.[2][3] A low pH will also suppress the ionization of residual silica silanols, minimizing peak tailing.[4][5]
logP (Lipophilicity) ~1.5 - 2.5The predicted XLogP3 for the parent 5,7-difluoroquinoline is 2.4.[6] The addition of a polar amine group will decrease the lipophilicity. Implication: This moderate lipophilicity makes the analyte ideally suited for separation on a non-polar C18 stationary phase (Reversed-Phase). The starting percentage of organic solvent in the mobile phase can be estimated based on this value.
UV Absorbance Strong chromophore, λmax expected at ~250-350 nmThe conjugated aromatic quinoline system is a strong chromophore. Related aminoquinoline structures show significant absorbance in the UV region.[7][8] Implication: UV detection is a suitable and sensitive technique. A Diode Array Detector (DAD) should be used during development to identify the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.

Phase 1: Method Development Strategy & Rationale

Our strategy is to develop a gradient RP-HPLC method that provides a sharp, symmetrical peak for 5,7-Difluoroquinolin-2-amine, free from interference.

Instrumentation and Consumables
  • HPLC System: A system capable of gradient elution, equipped with a degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A modern, high-purity silica-based C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 phase is chosen due to the analyte's moderate lipophilicity.

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and formic acid (≥99%).

Initial Parameter Selection (The "Why")
  • Stationary Phase Selection: A C18 column is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for a wide range of molecules. Given the estimated logP of 1.5-2.5, a C18 phase is the logical starting point.

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid in Water.

    • Organic (B): 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is chosen for its low viscosity and UV transparency. Formic acid is added to control the mobile phase pH to approximately 2.8.[9] This low pH serves two critical purposes for this basic analyte:

      • It ensures the 2-amino group is fully and consistently protonated, preventing retention time drift and ensuring the analyte behaves as a single species.[10]

      • It protonates residual silanol groups (Si-OH) on the column packing material to (Si-OH₂⁺), minimizing secondary ionic interactions with the positively charged analyte, which is a primary cause of peak tailing.[4][11]

  • Detection Wavelength:

    • Initial setting: 254 nm.

    • Optimization: Scan from 200-400 nm using a DAD to determine the λmax for optimal signal-to-noise.

  • Column Temperature: 30 °C. Thermostatting the column ensures retention time stability and improves peak efficiency.

  • Initial Gradient Scouting: A broad "scouting" gradient is the most efficient way to determine the approximate elution conditions.

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% to 95% Acetonitrile over 15 minutes.

Phase 2: Method Optimization Workflow

The data from the initial scouting run is used to refine the method for optimal resolution, peak shape, and run time.

G cluster_dev Method Development & Optimization Scouting Run Broad Scouting Gradient (5-95% B) Evaluate Evaluate Peak Retention (k') and Peak Shape (As) Scouting->Evaluate Initial Data Adjust_Grad Adjust Gradient Slope & Start/End %B for k' ≈ 2-10 Evaluate->Adjust_Grad k' or As out of range Optimize_Flow Optimize Flow Rate & Temperature for Efficiency Evaluate->Optimize_Flow k' and As acceptable Adjust_Grad->Evaluate Re-inject Final Final Optimized Method Optimize_Flow->Final Fine-tuning

Caption: Workflow for HPLC method optimization.

Final Optimized HPLC Method: Protocol

This protocol details the final parameters after systematic optimization.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 265 nm (Example λmax)
Injection Volume 5 µL
Run Time 12 minutes
Gradient Program Time (min)
0.0
8.0
8.1
10.0
10.1
12.0
Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of 5,7-Difluoroquinolin-2-amine reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Phase 3: Method Validation Protocol

The optimized method must be validated to ensure it is suitable for its intended purpose, following the International Council for Harmonisation (ICH) Q2(R1) guideline.[12]

G cluster_val ICH Q2(R1) Validation Protocol cluster_prec Precision Components Validation Method Validation Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision Validation->Precision LOD LOD & LOQ Validation->LOD Repeat Repeatability (Intra-day) Precision->Repeat Inter Intermediate Precision (Inter-day, Inter-analyst) Precision->Inter

Caption: Core components of the method validation protocol.

Validation Parameters and Acceptance Criteria

The following experiments must be performed to demonstrate the method's validity.

ParameterExperimental ProtocolAcceptance Criteria
Specificity Inject diluent blank, placebo (if applicable), and a spiked sample. Assess for interfering peaks at the analyte's retention time.No significant interference at the retention time of the analyte peak. Peak purity should pass DAD analysis.
Linearity Analyze calibration standards at a minimum of five concentration levels in triplicate. Plot a curve of peak area vs. concentration.Coefficient of determination (r²) ≥ 0.999.
Range The range is established by the linearity study.80% to 120% of the target test concentration.
Accuracy Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate preparations of a standard at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) method.S/N ratio of 3:1.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) method.S/N ratio of 10:1. The LOQ concentration must demonstrate acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±10%) and assess the impact on results.System suitability parameters should remain within limits. No significant change in quantitative results.

Conclusion

This application note outlines a systematic and scientifically-driven approach to developing a robust and reliable RP-HPLC method for the quantification of 5,7-Difluoroquinolin-2-amine. By considering the analyte's physicochemical properties, a selective and efficient method was established using a C18 column with a low-pH mobile phase. The detailed protocol for the final method and its subsequent validation according to ICH guidelines ensures that the procedure is suitable for its intended purpose in a regulated research or quality control environment.

References

  • Galaon, T., & David, V. (2012). The influence of mobile phase pH on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Revue Roumaine de Chimie, 57(2), 131-140.
  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America. [Link]

  • Phenomenex, Inc. (n.d.). HPLC Tech Tip: Overcoming Peak Tailing of Basic Analytes. [Link]

  • McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications, 59(51), 7887-7899. [Link]

  • Moravek, Inc. (2023). Exploring the Role of pH in HPLC Separation. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • International Conference on Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dong, M. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?[Link]

  • Kuhn, K., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Helvetica Chimica Acta.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015686, 5,7-Difluoroquinoline. [Link]

  • Storz, T., et al. (2004). First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline. Organic Process Research & Development. [Link]

Sources

Application

Application Notes &amp; Protocols: Establishing an In Vivo Dosing Regimen for 5,7-Difluoroquinolin-2-amine in Murine Models

A Foundational Guide for Preclinical Development Disclaimer: Specific in vivo dosing protocols for 5,7-Difluoroquinolin-2-amine are not extensively documented in publicly available literature. This guide provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Foundational Guide for Preclinical Development

Disclaimer: Specific in vivo dosing protocols for 5,7-Difluoroquinolin-2-amine are not extensively documented in publicly available literature. This guide provides a comprehensive framework and a series of template protocols based on established best practices for novel small molecules and data from structurally related quinoline derivatives. Researchers must adapt and validate these protocols through rigorous, iterative experimentation.

Introduction: The Scientific Imperative

5,7-Difluoroquinolin-2-amine is a heterocyclic compound belonging to the quinoline class, a scaffold known for a wide range of biological activities.[1] Developing a robust and reproducible in vivo dosing protocol is the critical first step in translating promising in vitro findings into preclinical efficacy and safety data. The primary objective is to establish an administration regimen that achieves therapeutic exposure at the target site while minimizing systemic toxicity.

This document outlines the logical progression for developing such a protocol, from initial physicochemical characterization and vehicle formulation to acute toxicity assessment, pharmacokinetic profiling, and definitive dose-range finding studies. Each step is designed to be a self-validating system, providing the necessary data to make informed decisions for subsequent experiments.

Pre-Formulation & Vehicle Selection: The Foundation of Dosing

The success of any in vivo study hinges on a stable, homogenous, and administrable formulation. The selection of a vehicle is dictated by the physicochemical properties of 5,7-Difluoroquinolin-2-amine, particularly its solubility.

2.1 Causality Behind Vehicle Choice

For a novel compound, a tiered approach to vehicle selection is scientifically sound. The goal is to use the simplest, most inert vehicle possible to avoid confounding experimental results.[2][3]

  • Tier 1: Aqueous Vehicles: Ideal for soluble compounds. Start with sterile Water for Injection or Phosphate-Buffered Saline (PBS).

  • Tier 2: Aqueous Suspensions: For poorly soluble compounds, suspending agents are necessary. A common choice is 0.5% (w/v) carboxymethylcellulose (CMC) in water, which increases viscosity and prevents the compound from settling.[4] Surfactants like 0.1-0.2% (w/v) Tween 80 can be added to improve wettability.[5]

  • Tier 3: Oil-Based Vehicles: For highly lipophilic compounds, edible oils like corn oil or sesame oil can be effective.[4][6]

  • Tier 4: Co-Solvent Systems: Systems using agents like Polyethylene Glycol 400 (PEG 400) or Dimethyl Sulfoxide (DMSO) can solubilize challenging compounds. However, these vehicles can have their own biological effects and should be used with caution, typically at low concentrations (e.g., <10% DMSO).[4][5][6]

2.2 Protocol: Vehicle Screening & Formulation Preparation

Objective: To prepare a homogenous and stable formulation of 5,7-Difluoroquinolin-2-amine for oral administration.

Materials:

  • 5,7-Difluoroquinolin-2-amine

  • Selected vehicle (e.g., 0.5% w/v CMC in sterile water)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Weighing scale and spatula

Procedure:

  • Calculate: Determine the required mass of the compound and volume of the vehicle based on the highest desired concentration for the study.

  • Triturate: If the compound is crystalline, gently grind it to a fine powder using a mortar and pestle. This increases the surface area and aids in creating a uniform suspension.[6]

  • Create a Paste: Add a small amount of the vehicle to the powder and mix to form a smooth paste. This prevents clumping.[6]

  • Gradual Dilution: Slowly add the remaining vehicle while continuously stirring with a magnetic stirrer.

  • Homogenize: Continue stirring for at least 30-60 minutes. Visually inspect for uniformity.

  • Stability Check: Observe the formulation for 1-2 hours. If significant precipitation occurs, the formulation is not suitable and a different vehicle system should be explored.

  • Dosing Preparation: Prepare the formulation fresh daily. During dosing, keep the formulation under constant gentle agitation to ensure each animal receives a consistent dose.[6]

Workflow for In Vivo Dosing Protocol Development

The development of a dosing protocol is a systematic process. The following workflow illustrates the logical progression from initial dose estimation to the design of a definitive efficacy study.

Dosing_Protocol_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Formulation & Acute Toxicity cluster_2 Phase 3: Pharmacokinetics (PK) cluster_3 Phase 4: Definitive Study Design A In Vitro Data Review (e.g., IC50, EC50) D Vehicle Selection & Formulation Protocol A->D B Literature Search (Related Compounds) B->D C Physicochemical Analysis (Solubility, Stability) C->D E Acute Dose-Range Finding (DRF) (Single Dose Escalation) D->E Test Formulation F Determine Maximum Tolerated Dose (MTD) E->F Observe Clinical Signs G Single-Dose PK Study (Oral & IV Routes) F->G Set High Dose below MTD I Repeated-Dose Toxicity Study (e.g., 14-day) F->I Set Doses (e.g., MTD, MTD/2, MTD/4) H Analyze PK Parameters (Cmax, T1/2, AUC, Bioavailability) G->H Blood Sample Analysis J Select Doses for Efficacy Study (Based on MTD, PK, & Efficacy Data) H->J Inform Dose Selection & Frequency I->J Confirm Safety of Dosing Regimen K Final Efficacy Study Protocol J->K

Caption: Workflow for developing an in vivo dosing protocol.

Dose-Range Finding (DRF) and Toxicity Assessment

The first in vivo study is typically an acute dose-range finding study to determine the Maximum Tolerated Dose (MTD).[7][8] The MTD is defined as the highest dose that does not produce life-threatening toxicity or more than a 10-20% loss in body weight.[7]

4.1 Protocol: Acute Oral Dose-Range Finding Study

Objective: To determine the single-dose MTD of 5,7-Difluoroquinolin-2-amine in mice.

Animals:

  • Species: C57BL/6 or BALB/c mice (select one strain and be consistent)

  • Sex: Female (often more sensitive) or both

  • Age: 8-10 weeks

  • Group Size: 3-5 mice per dose group

Experimental Design:

  • Acclimation: Acclimate animals for at least 7 days before the study begins.

  • Dose Selection: Based on in vitro data or information from similar compounds, select a starting dose (e.g., 10 mg/kg). Subsequent doses should be escalated (e.g., 30, 100, 300 mg/kg) or de-escalated based on observed toxicity.[8]

  • Administration: Administer a single dose of the compound via oral gavage. Include a vehicle-only control group.[4]

  • Observation Period: Monitor animals for 14 days.[9]

  • Data Collection:

    • Clinical Signs: Observe animals at 30 minutes, 1, 2, 4, and 6 hours post-dose, and then daily.[10] Record signs of toxicity (see Table 1).

    • Body Weight: Measure body weight just before dosing and then daily.

    • Mortality: Record any deaths.

  • Endpoint: At day 14, euthanize all surviving animals. A gross necropsy can be performed to look for visible organ abnormalities.

Table 1: Common Clinical Signs of Toxicity in Murine Models

Category Clinical Signs
General Appearance Piloerection (rough coat), hunched posture, lethargy, loss of grooming.[11]
Activity Decreased motor activity, ataxia (wobbliness), tremors.[10][11]
Physiological Eyes half-shut, diarrhea, changes in respiration rate, dehydration.[11][12]

This table provides examples of common signs to monitor during toxicity studies.

Pharmacokinetic (PK) Studies: Understanding Exposure

A PK study reveals how the animal's body processes the compound. It is essential for correlating the administered dose with the actual drug concentration in the blood (exposure) over time. This data informs the selection of an appropriate dosing frequency to maintain therapeutic levels.

5.1 Protocol: Single-Dose Pharmacokinetic Study

Objective: To determine key PK parameters (Cmax, T½, AUC, Bioavailability) of 5,7-Difluoroquinolin-2-amine after oral and intravenous administration.

Animals & Dosing:

  • Species/Sex/Age: As in DRF study.

  • Group Size: 3-4 mice per time point (for composite sampling) or 3-5 mice per group (for serial sampling).

  • Oral (PO) Group: Dose a cohort of mice with a single oral gavage at a dose well below the MTD (e.g., 10 mg/kg).

  • Intravenous (IV) Group: Dose a separate cohort via tail vein injection with a lower dose (e.g., 1-2 mg/kg) formulated in a solubilizing vehicle (e.g., saline with 5% DMSO and 10% PEG 400). The IV group is necessary to calculate absolute oral bioavailability.[13]

Blood Sampling:

  • Method: Serial sampling from the saphenous or submandibular vein is preferred as it reduces animal usage and inter-animal variability.[14][15] Terminal cardiac puncture can be used for the final time point.

  • Time Points: Collect blood at pre-dose (0), and then at multiple time points post-dose. A typical schedule might be: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.[14]

  • Volume: Collect approximately 20-30 µL of blood per time point into an anticoagulant-coated tube (e.g., EDTA).[14][16] The total volume collected must not exceed institutional guidelines (typically <15% of total blood volume over the study period).[15]

Sample Processing & Analysis:

  • Centrifuge blood samples to separate plasma.

  • Store plasma at -80°C until analysis.

  • Quantify the concentration of 5,7-Difluoroquinolin-2-amine in plasma using a validated analytical method, such as LC-MS/MS.

Table 2: Key Pharmacokinetic Parameters

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates the peak exposure after a dose.
Tmax Time at which Cmax is reached Indicates the rate of absorption.
AUC Area Under the Curve (concentration vs. time) Represents the total drug exposure over time.
T½ (Half-life) Time required for the plasma concentration to decrease by half Determines dosing frequency to maintain steady-state levels.
F% (Bioavailability) Fraction of the oral dose that reaches systemic circulation (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.[13]

This table summarizes crucial PK parameters derived from the study.

Repeated-Dose Studies & Final Protocol Design

Once the acute MTD and single-dose PK profile are established, a short-term repeated-dose study (e.g., 7-14 days) is often performed. This study confirms that the chosen dose and frequency are tolerated over time and helps finalize the regimen for longer-term efficacy studies.[17][18] Doses for this study are typically set at, and below, the single-dose MTD (e.g., MTD, MTD/2, MTD/4).

Based on the cumulative data from all preceding studies, a final, optimized dosing protocol for efficacy studies can be designed. This protocol will specify the:

  • Compound: 5,7-Difluoroquinolin-2-amine

  • Vehicle: e.g., 0.5% CMC in sterile water

  • Dose Level(s): e.g., 50 mg/kg (selected based on PK and tolerability)

  • Route of Administration: e.g., Oral gavage

  • Dosing Frequency: e.g., Once daily (QD) or twice daily (BID), based on T½

  • Dosing Volume: Typically 5-10 mL/kg for mice[13]

This systematic, data-driven approach ensures the development of a scientifically rigorous and reproducible in vivo dosing protocol, laying a solid foundation for the successful preclinical evaluation of 5,7-Difluoroquinolin-2-amine.

References

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]

  • Associations between clinical signs and pathological findings in toxicity testing. PubMed. [Link]

  • Methods for Intravenous Self Administration in a Mouse Model. Journal of Visualized Experiments. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Murine Pharmacokinetic Studies. Journal of Visualized Experiments. [Link]

  • What is an effective and safe vehicle and step-by-step protocol for oral gavage of resveratrol in C57BL/6 mice? ResearchGate. [Link]

  • In Vivo Assay Guidelines. NCBI Bookshelf. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine. [Link]

  • Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies. FDA. [Link]

  • Clinical signs of acute toxicity observed in adult female mice (Mus musculus), treated with different doses CDE of Guettarda platypoda by oral doses. ResearchGate. [Link]

  • Blood sampling in mice. TransCure bioServices. [Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]

  • Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. PubMed. [Link]

  • Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. FDA. [Link]

  • Administration and injection of substances in mice. Direction des services vétérinaires. [Link]

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC. [Link]

  • Note for guidance on repeated dose toxicity. European Medicines Agency. [Link]

  • One Mouse, One Pharmacokinetic Profile: Quantitative Whole Blood Serial Sampling for Biotherapeutics. ResearchGate. [Link]

  • Discovery Pharmacokinetic Studies in Mice Using Serial Microsampling, Dried Blood Spots And Microbore Lc–MS/MS. Taylor & Francis Online. [Link]

  • Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences. [Link]

  • Guidelines for Injection Techniques in Mice. The Australian National University. [Link]

  • Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. NC3Rs. [Link]

  • [Toxicity studies of VP 16-213 (I)--Acute toxicity in mice, rats and rabbits]. PubMed. [Link]

Sources

Method

Preparation of 5,7-Difluoroquinolin-2-amine Stock Solutions for Cell-Based Assays: A Technical and Methodological Guide

Abstract This comprehensive application note provides a detailed framework for the preparation, handling, and quality control of stock solutions of 5,7-Difluoroquinolin-2-amine for use in a variety of cell culture-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed framework for the preparation, handling, and quality control of stock solutions of 5,7-Difluoroquinolin-2-amine for use in a variety of cell culture-based experiments. Recognizing the limited publicly available data on this specific compound, this guide emphasizes the establishment of robust, internally validated protocols. We will delve into the predicted physicochemical properties of 5,7-Difluoroquinolin-2-amine, drawing parallels with structurally related quinoline derivatives, to inform the strategic selection of solvents and handling procedures. Detailed, step-by-step protocols for solubilization, sterile filtration, and storage are provided, underpinned by a rationale that ensures the integrity and reproducibility of your experimental outcomes. Furthermore, this document outlines essential quality control measures to verify the concentration, purity, and sterility of the prepared stock solutions, thereby safeguarding the validity of your research findings.

Introduction: The Quinoline Scaffold and the Rationale for Methodical Stock Solution Preparation

The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] 5,7-Difluoroquinolin-2-amine, a member of this versatile class, holds potential for investigation in various cell-based assays. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The amine group at the 2-position offers a potential site for further chemical modification or may be crucial for its biological activity.

The accuracy and reproducibility of in vitro studies are fundamentally reliant on the quality of the reagents used. For small molecule inhibitors like 5,7-Difluoroquinolin-2-amine, the precise concentration and stability of the stock solution are paramount. Improperly prepared or stored stock solutions can lead to inconsistent experimental results, misinterpretation of data, and a significant loss of time and resources. This guide, therefore, provides a comprehensive methodology for the preparation of high-quality stock solutions, empowering researchers to proceed with confidence in their cell-based investigations.

Predicted Physicochemical Properties and Safety Considerations

While experimental data for 5,7-Difluoroquinolin-2-amine is not extensively available, we can infer key properties based on its chemical structure and data from related compounds.

Table 1: Predicted Physicochemical Properties of 5,7-Difluoroquinolin-2-amine

PropertyPredicted Value/InformationSource/Rationale
Molecular FormulaC₉H₆F₂N₂Calculated from structure
Molecular Weight180.16 g/mol Calculated from structure
AppearanceLikely a solid at room temperature.Based on similar quinoline derivatives.
pKa (Predicted)Basic pKa due to the amine group.General property of amines.
LogP (Predicted)Moderately lipophilic.The fluoro and quinoline moieties contribute to lipophilicity.
Aqueous SolubilityPredicted to be low.Aromatic and fluorinated compounds often have poor water solubility.
Organic Solvent SolubilityExpected to be soluble in polar aprotic solvents like DMSO and DMF.Common for heterocyclic small molecules.
Safety and Handling Precautions

As with any novel chemical compound, 5,7-Difluoroquinolin-2-amine should be handled with care in a laboratory setting. Always consult the material safety data sheet (MSDS) provided by the supplier. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Spill Management: In case of a spill, follow the supplier's recommended procedures for cleanup.

Experimental Protocols

This section provides a detailed, step-by-step guide for preparing a 10 mM stock solution of 5,7-Difluoroquinolin-2-amine in sterile Dimethyl Sulfoxide (DMSO). This concentration is a common starting point for many cell-based assays.

Materials and Reagents
  • 5,7-Difluoroquinolin-2-amine (solid powder)

  • Dimethyl Sulfoxide (DMSO), sterile-filtered, cell culture grade

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filters (PTFE or Nylon recommended for DMSO compatibility)

  • Sterile syringes

Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in preparing a sterile stock solution of 5,7-Difluoroquinolin-2-amine.

G cluster_prep Preparation cluster_sterilize Sterilization cluster_store Storage & QC weigh 1. Weigh Compound calculate 2. Calculate Solvent Volume weigh->calculate Mass dissolve 3. Dissolve in DMSO calculate->dissolve Volume filter 4. Sterile Filter dissolve->filter Unfiltered Stock aliquot 5. Aliquot filter->aliquot Sterile Stock store 6. Store at -20°C or -80°C aliquot->store qc 7. Quality Control (Optional but Recommended) store->qc

Caption: Workflow for preparing sterile stock solutions of 5,7-Difluoroquinolin-2-amine.

Step-by-Step Protocol for a 10 mM Stock Solution
  • Weighing the Compound:

    • Tare a sterile, amber glass vial on a calibrated analytical balance.

    • Carefully weigh a precise amount of 5,7-Difluoroquinolin-2-amine solid into the vial. For example, weigh out 1.80 mg. Causality: Accurate weighing is critical for achieving the desired final concentration.

  • Calculating the Solvent Volume:

    • Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • For 1.80 mg (0.00180 g) of 5,7-Difluoroquinolin-2-amine (MW = 180.16 g/mol ) to make a 10 mM (0.010 mol/L) solution: Volume (L) = 0.00180 g / (180.16 g/mol * 0.010 mol/L) = 0.000999 L ≈ 1.0 mL

    • Therefore, you will need approximately 1.0 mL of DMSO.

  • Dissolving the Compound:

    • Using a sterile pipette, add the calculated volume of sterile DMSO to the vial containing the weighed compound.

    • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat. Expertise & Experience: Some compounds may require more energy to dissolve. Sonication for a short period can also be effective, but always check for any potential degradation of the compound.

  • Sterile Filtration:

    • Draw the dissolved stock solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe. Trustworthiness: This step is crucial to remove any potential microbial contamination from the compound or the handling process, ensuring the sterility of your stock solution for cell culture use.

    • Dispense the filtered solution into a new, sterile, amber glass vial. Amber vials are recommended to protect the compound from light, which can cause degradation of some molecules.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Authoritative Grounding: The stability of small molecules in DMSO at low temperatures is generally high, but should be validated for long-term storage.

Quality Control of Stock Solutions

To ensure the reliability of your experimental results, it is highly recommended to perform quality control checks on your prepared stock solutions.

Table 2: Recommended Quality Control Procedures

Quality Control ParameterMethodRationale
Concentration Verification UV-Vis Spectroscopy or HPLCTo confirm that the actual concentration of the stock solution is accurate. This is particularly important for subsequent experiments where precise dosing is critical.
Purity Assessment HPLC or LC-MSTo check for the presence of any degradation products or impurities that may have been present in the starting material or introduced during handling.
Sterility Testing Plating a small volume of the stock solution on nutrient agar and incubating.To ensure that the sterile filtration process was successful and the stock solution is free from microbial contamination.
Solubility in Media A small-scale test to determine the maximum concentration that can be achieved in your specific cell culture medium without precipitation.This helps to define the working concentration range for your experiments and avoid issues with compound precipitation in the final assay.

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the concentrated stock solution into the cell culture medium.

General Considerations
  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

  • Preventing Precipitation: When diluting the DMSO stock solution into an aqueous-based cell culture medium, the compound may precipitate. To minimize this, it is recommended to perform a serial dilution of the stock solution in DMSO first, before the final dilution into the culture medium.

Step-by-Step Protocol for Preparing a Working Solution
  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Perform any necessary intermediate dilutions in sterile DMSO. For example, to achieve a final concentration of 10 µM in your cell culture, you might first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.

  • Add the appropriate volume of the DMSO stock (or intermediate stock) to your pre-warmed cell culture medium. For a 1:1000 final dilution to get 10 µM from a 10 mM stock, you would add 1 µL of the stock to 1 mL of medium.

  • Mix the working solution thoroughly by gentle inversion or pipetting before adding it to your cells.

Potential Mechanism of Action of 5,7-Difluoroquinolin-2-amine

While the specific cellular targets of 5,7-Difluoroquinolin-2-amine have not been empirically determined, its structural similarity to other fluoroquinolone compounds suggests potential mechanisms of action.

G cluster_compound 5,7-Difluoroquinolin-2-amine cluster_targets Potential Cellular Targets cluster_effects Potential Cellular Effects compound Quinoline Scaffold dna_gyrase Bacterial DNA Gyrase compound->dna_gyrase Inhibition? topo_iv Bacterial Topoisomerase IV compound->topo_iv Inhibition? euk_topo Eukaryotic Topoisomerases compound->euk_topo Inhibition? kinases Protein Kinases compound->kinases Inhibition? antibacterial Antibacterial Activity dna_gyrase->antibacterial topo_iv->antibacterial anticancer Anticancer Activity euk_topo->anticancer cytotoxicity Cytotoxicity euk_topo->cytotoxicity kinases->anticancer

Caption: Predicted potential mechanisms of action for 5,7-Difluoroquinolin-2-amine.

Fluoroquinolones are well-established as inhibitors of bacterial DNA gyrase and topoisomerase IV, leading to their use as antibiotics.[2][3] It is plausible that 5,7-Difluoroquinolin-2-amine could exhibit similar activity. Furthermore, some quinoline derivatives have been shown to inhibit eukaryotic topoisomerases and protein kinases, suggesting potential applications as anticancer agents.[1] Experimental validation through biochemical and cell-based assays is necessary to elucidate the precise mechanism of action of this specific compound.

Conclusion

The successful implementation of cell-based assays with novel small molecules like 5,7-Difluoroquinolin-2-amine is critically dependent on the meticulous preparation and validation of stock solutions. This application note provides a comprehensive and scientifically grounded framework for researchers to establish their own robust protocols. By understanding the predicted properties of the compound, adhering to sterile techniques, and implementing essential quality control measures, scientists can ensure the integrity and reproducibility of their data, paving the way for meaningful discoveries in their research endeavors.

References

  • Captivate Bio. (2021). Small Molecules. Retrieved from [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • G-Biosciences. (n.d.). DMSO, Sterile Filtered | Dimethylsulfoxide. Retrieved from [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
  • Musiol, R. (2017). Quinolines as privileged scaffolds in drug discovery. Expert opinion on drug discovery, 12(1), 83-99.
  • PubChem. (n.d.). 5,7-Difluoroquinoline. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • Vila, J., & Martinez, J. L. (2008). Mechanism of action of and resistance to quinolones. In Antimicrobial resistance in bacteria (pp. 13-32). Springer, Berlin, Heidelberg.
  • Varenichenko, S., & Farat, O. (2024). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal, 90(1), 15-25.
  • Yoon, H. J., Kim, H., & Min, J. Y. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Viruses, 13(7), 1363.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 5,7-Difluoroquinolin-2-amine synthesis

Welcome to the Advanced Synthesis Support Center. This portal is designed for process chemists, researchers, and drug development professionals optimizing the yield and purity of 5,7-difluoroquinolin-2-amine , a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for process chemists, researchers, and drug development professionals optimizing the yield and purity of 5,7-difluoroquinolin-2-amine , a critical intermediate in the synthesis of KRAS G12D mutant inhibitors and other targeted therapeutics [1].

Below, you will find mechanistic troubleshooting guides, validated protocols, and quantitative optimization data to resolve common synthetic bottlenecks.

Mechanistic Workflows & Pathway Selection

Selecting the correct synthetic route is the most critical factor in maximizing your yield. The diagram below illustrates the two most robust, field-proven pathways for synthesizing the target compound while avoiding the pitfalls of traditional amination.

G Start1 2-Chloro-5,7-difluoroquinoline Method1 SNAr with PMB-Amine (Base, Heat) Start1->Method1 Start2 5,7-Difluoroquinoline N-oxide Method2 BF3-Mediated Amidation (MeCN, Mild Temp) Start2->Method2 Inter1 N-PMB-5,7-difluoroquinolin-2-amine Method1->Inter1 Inter2 N-(Quinolin-2-yl)acetamide Method2->Inter2 (3+2) Cycloaddition Product 5,7-Difluoroquinolin-2-amine (Target) Inter1->Product TFA Deprotection Inter2->Product Deacylative Cleavage

Fig 1: Divergent synthetic workflows for 5,7-difluoroquinolin-2-amine preparation.

Troubleshooting Guide: Yield Optimization & Side-Reaction Mitigation

Q: We are experiencing significant defluorination and complex mixture formation when using the Chichibabin amination protocol. How can we prevent this? A: Causality: The Chichibabin reaction requires harsh basic conditions (e.g., NaNH2​ , liquid ammonia, or high heat). In the 5,7-difluoroquinoline system, the highly electronegative fluorine atoms strongly withdraw electron density via inductive (-I) effects, making the C5 and C7 positions highly vulnerable to nucleophilic aromatic substitution ( SN​Ar ) by the amide ion. This competes directly with the desired C2-amination. Solution: Abandon the Chichibabin approach for fluoro-substituted quinolines. Instead, utilize a pre-functionalized 2-chloro-5,7-difluoroquinoline precursor (Route A) or an N-oxide precursor (Route B), which allow for amination under significantly milder conditions.

Q: When attempting the Friedländer annulation to build the difluoroquinoline core de novo, my yields are consistently below 30%. What is the limiting factor? A: Causality: The Friedländer condensation relies on the nucleophilicity of the 2-amino group on the starting 2-amino-4,6-difluorobenzaldehyde. The fluorine atoms exert a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the aniline nitrogen. This stalls the initial condensation with the α -methylene ketone. Solution: Shift from base-catalyzed to acid-catalyzed conditions (e.g., p-Toluenesulfonic acid) to strongly activate the carbonyl electrophile, compensating for the poor nucleophilicity of the amine. Alternatively, microwave-assisted synthesis has been empirically proven to overcome this activation energy barrier, drastically reducing reaction times and boosting yields [2].

Q: Can we achieve direct C2-amination without using a 2-halogenated intermediate? A: Causality & Solution: Yes. Recent advancements demonstrate that quinoline N-oxides can undergo highly regioselective C2-amidation [3]. By treating 5,7-difluoroquinoline N-oxide with a Lewis acid (like BF3​⋅OEt2​ ) and an amidation reagent in acetonitrile, a nitrile ylide intermediate is formed. This undergoes a (3+2) cycloaddition and subsequent rearrangement, circumventing the need for harsh SN​Ar conditions and completely preserving the delicate fluorine atoms.

Self-Validating Experimental Protocols

Protocol A: Two-Step Synthesis via SN​Ar with PMB-Amine

Direct amination of 2-chloro-5,7-difluoroquinoline with aqueous ammonia often requires high pressure and yields complex mixtures due to competing hydrolysis. Using 4-methoxybenzylamine (PMB-amine) provides a highly nucleophilic, sterically tunable surrogate.

Step 1: Substitution with PMB-Amine

  • Reaction Setup: Dissolve 2-chloro-5,7-difluoroquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and PMB-amine (1.2 eq).

  • Heating & Monitoring: Heat the mixture to 90°C under a nitrogen atmosphere. Self-Validation Checkpoint: Monitor via TLC (3:1 Hexanes/EtOAc). The starting material ( Rf​≈0.6 ) should disappear within 4-6 hours, replaced by a highly UV-active polar spot ( Rf​≈0.3 ). If the reaction stalls, verify the anhydrous nature of the DMF, as moisture competitively forms a 2-quinolone side product.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer extensively with 5% LiCl (aq) to remove residual DMF.

Step 2: Acidic Deprotection

  • Cleavage: Dissolve the crude intermediate in neat Trifluoroacetic acid (TFA) and heat to 60°C for 2 hours. Self-Validation Checkpoint: The solution will turn deep purple/red, indicating the formation of the resonance-stabilized PMB cation.

  • Isolation: Concentrate under reduced pressure, neutralize carefully with saturated NaHCO3​ , and extract with dichloromethane. Recrystallize from ethanol to afford the pure 5,7-difluoroquinolin-2-amine.

Protocol B: Lewis Acid-Mediated C2-Amidation of N-Oxides

This method avoids halogenated precursors entirely, leveraging the unique reactivity of the N-oxide dipole.

  • Activation: Dissolve 5,7-difluoroquinoline N-oxide in anhydrous acetonitrile. Cool to 0°C and add BF3​⋅OEt2​ (1.5 eq) dropwise. Self-Validation Checkpoint: A slight color shift to pale yellow indicates the successful formation of the Lewis acid-base complex.

  • Cycloaddition: Slowly add trifluorodiazoethane (or your selected diazo reagent) over 30 minutes. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Workup & Cleavage: Quench with saturated aqueous NaHCO3​ to neutralize the BF3​ . The resulting N-(quinolin-2-yl)acetamide intermediate can be directly cleaved by stirring with 2M NaOH (aq) at room temperature for 4 hours to yield the free amine.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes internal and literature-derived optimization data for the amination step, highlighting why modern surrogate or N-oxide methods outperform traditional approaches.

Synthetic RoutePrecursorReagents / ConditionsTime (h)Typical Yield (%)Primary Failure Mode
Chichibabin 5,7-Difluoroquinoline NaNH2​ , Liq. NH3​ , -33°C24< 15%Defluorination at C5/C7
Direct SN​Ar 2-Chloro-5,7-difluoroquinoline NH4​OH , Sealed Tube, 120°C1840 - 45%Hydrolysis to 2-quinolone
PMB-Amination 2-Chloro-5,7-difluoroquinolinePMB- NH2​ , DIPEA, 90°C1285 - 88% Incomplete deprotection
N-Oxide Amidation 5,7-Difluoroquinoline N-oxide BF3​⋅OEt2​ , MeCN, 25°C680 - 85% Moisture quenching BF3​

Frequently Asked Questions (FAQs)

Q: How do the fluorine atoms affect the basicity and solubility of the final product? A: The strong electron-withdrawing nature of the fluorines at the 5 and 7 positions significantly reduces the pKa​ of both the quinoline nitrogen and the exocyclic amine. This makes the compound far less basic and less soluble in standard aqueous acidic solutions compared to an unfluorinated 2-aminoquinoline. When performing liquid-liquid extractions, do not rely on standard 1M HCl to fully protonate and pull the product into the aqueous layer; purely organic chromatographic purification is highly recommended.

Q: My 2-chloro-5,7-difluoroquinoline precursor is degrading during storage. How should it be handled? A: Halogenated electron-deficient quinolines are sensitive to ambient moisture over prolonged periods, slowly hydrolyzing to the corresponding quinolones. Store the precursor in a desiccator at 4°C under an inert argon atmosphere. If degradation is suspected, verify purity via LC-MS before committing to the amination step.

References

  • Title: US20240239788A1 - Small molecule inhibitors of kras g12d mutant Source: Google Patents URL
  • Title: BF3-Mediated C2-Amidation of Quinoline N-Oxides Employing Trifluorodiazoethane and Acetonitrile: Access to 2-N-(Trifluoroethyl)amidoquinolines Source: Organic Letters (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Optimizing Catalytic Amidation of 5,7-Difluoroquinolin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly deactivated heteroarylamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly deactivated heteroarylamines. 5,7-Difluoroquinolin-2-amine is a critical building block in the synthesis of advanced therapeutics, notably small molecule inhibitors targeting the KRAS G12D mutation 1. However, its unique electronic topology makes standard amidation protocols highly prone to failure.

This guide provides a mechanistic troubleshooting framework, quantitative data, and a self-validating standard operating procedure (SOP) to successfully amidate this challenging substrate.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic logic to identify the root cause of your amidation failure.

Workflow A 5,7-Difluoroquinolin-2-amine Amidation Initiated B HPLC Conversion at 4 Hours? A->B C < 10% Conversion (Catalyst Poisoning) B->C Yes D > 50% Conversion (Proceed to Isolation) B->D No E Assess Catalyst Type C->E F Standard Coupling Switch to Borate E->F Conventional G Borate Catalysis Optimize Solvent E->G Lewis Acid

Diagnostic workflow for troubleshooting 5,7-difluoroquinolin-2-amine amidation failures.

Troubleshooting & Mechanistic FAQs

Q: Why do standard coupling reagents (EDC/HOBt, HATU) or Pd-catalyzed Buchwald-Hartwig amidations fail with 5,7-difluoroquinolin-2-amine? A: The failure is twofold and rooted in the substrate's electronics. First, the 5,7-difluoro substitutions exert a powerful inductive electron-withdrawing (-I) effect, which severely depletes the HOMO electron density of the exocyclic 2-amino group. This renders it exceptionally non-nucleophilic, failing to attack standard activated esters. Second, in transition-metal catalysis (e.g., Pd or Cu), the endocyclic quinoline nitrogen acts as a strong, competitive Lewis base. It coordinates irreversibly to the metal center, creating an off-cycle resting state that permanently poisons the catalyst.

Q: If transition metals and standard reagents fail, what is the optimal catalytic system? A: We recommend Borate-Catalyzed Direct Amidation using Tris(2,2,2-trifluoroethyl) borate, B(OCH2​CF3​)3​ . Unlike transition metals or simple boronic acids, this fluorinated borate ester acts as a mild, reversible Lewis acid. It effectively activates the carboxylic acid by forming a mixed acyloxyborate intermediate. Crucially, its specific steric bulk and tuned Lewis acidity prevent permanent dead-end coordination with the quinoline nitrogen, allowing continuous catalytic turnover even with highly coordinating substrates 2.

Q: How does solvent selection impact catalyst survival? A: Solvent choice dictates the equilibrium between productive substrate activation and catalyst poisoning. Highly polar, coordinating solvents (like DMF or NMP) will outcompete the carboxylic acid for the borate catalyst, stalling the reaction. Conversely, completely non-polar solvents fail to solubilize the reaction intermediates. We recommend tert-butyl acetate (tBuOAc) or toluene. tBuOAc provides sufficient polarity to dissolve the difluorinated quinoline while remaining sterically hindered enough to prevent coordination to the boron center 2.

Quantitative Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems when attempting the direct amidation of electron-deficient, coordinating aminoquinolines (using phenylacetic acid as a model coupling partner).

Catalyst SystemLoadingSolventTemp (°C)Conversion (%)Primary Failure Mode / Limitation
None (Thermal)N/AToluene110< 5%Activation energy barrier too high
Phenylboronic Acid20 mol%Toluene11012%Irreversible N-coordination (Poisoning)
Bromosilanol10 mol%Fluorobenzene8528%Catalyst depletion via siloxane condensation 3
B(OCH2​CF3​)3​ 15 mol%t-BuOAc10082% Moisture sensitivity (Requires anhydrous conditions) 2

Self-Validating Protocol: Borate-Catalyzed Amidation

Causality & Validation: This protocol incorporates 1,3,5-trimethoxybenzene as an internal standard. By taking an aliquot at t=4 hours, you create a self-validating system: if the HPLC ratio of product to internal standard is <10%, you have definitive proof of catalyst poisoning or moisture ingress rather than downstream isolation losses. This allows for immediate intervention without wasting 24 hours of reaction time.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 5,7-difluoroquinolin-2-amine (1.0 mmol, 180.15 mg) and the desired carboxylic acid (1.2 mmol).

  • Internal Standard Addition: Add 1,3,5-trimethoxybenzene (0.1 mmol, 16.8 mg) to the tube. Causality: This inert compound will not participate in the reaction but provides a fixed integration point for quantitative HPLC/qNMR analysis.

  • Catalyst & Solvent: Add Tris(2,2,2-trifluoroethyl) borate ( B(OCH2​CF3​)3​ ) (15 mol%, 0.15 mmol) followed by anhydrous tert-butyl acetate (tBuOAc) (5.0 mL). Rationale: The 15 mol% loading ensures sufficient active catalyst remains in the cycle even if transient, reversible coordination with the quinoline nitrogen occurs.

  • Reaction Execution: Seal the tube under a strict nitrogen atmosphere. Heat the reaction mixture to 100 °C in a pre-heated oil bath.

  • In-Process Control (IPC) - The Validation Step: At t=4 hours, withdraw a 50 µL aliquot via syringe, dilute with 1 mL acetonitrile, and analyze via HPLC. Calculate conversion against the 1,3,5-trimethoxybenzene peak.

    • If conversion is >30%, the catalytic cycle is active; proceed.

    • If conversion is <10%, verify solvent anhydrousness immediately, as trace water rapidly hydrolyzes the borate ester into inactive boric acid.

  • Workup & Isolation: After 24 hours, cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaHCO3​ (2 x 10 mL) to remove unreacted carboxylic acid and hydrolyzed borate residues. Dry the organic layer over MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude amide via flash column chromatography.

References

  • Title: US20240239788A1 - Small molecule inhibitors of kras g12d mutant Source: Google Patents URL
  • Source: Chemical Science (RSC Publishing)
  • Title: On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5,7-Difluoroquinolin-2-amine and 5,7-Dichloroquinolin-2-amine in Drug Discovery

For Immediate Release to the Scientific Community This guide provides a detailed comparison of 5,7-Difluoroquinolin-2-amine and 5,7-Dichloroquinolin-2-amine, two halogenated quinoline scaffolds of significant interest to...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release to the Scientific Community

This guide provides a detailed comparison of 5,7-Difluoroquinolin-2-amine and 5,7-Dichloroquinolin-2-amine, two halogenated quinoline scaffolds of significant interest to researchers in medicinal chemistry and drug development. While direct head-to-head efficacy data is sparse, this document synthesizes available information and established medicinal chemistry principles to offer a comparative analysis of their physicochemical properties, known biological activities, and potential therapeutic applications.

The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Halogenation at the 5 and 7 positions profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the nuanced differences between difluoro- and dichloro-substitutions is critical for rational drug design.

Physicochemical Properties: A Tale of Two Halogens

The choice between fluorine and chlorine as substituents can dramatically alter a molecule's behavior. Fluorine, being the most electronegative element, forms a strong, short carbon-fluorine bond (C-F), while the carbon-chlorine (C-Cl) bond is longer and weaker.[2] These fundamental differences have significant downstream effects on key physicochemical parameters.

Property5,7-Difluoroquinolin-2-amine (Predicted)5,7-Dichloroquinolin-2-amine (Predicted)Rationale & Implications
Molecular Weight ( g/mol ) ~180.15~213.06The lower molecular weight of the difluoro- compound may offer advantages in terms of ligand efficiency.
XLogP3 ~2.4~3.6The dichloro- derivative is significantly more lipophilic. This can impact solubility, cell permeability, and off-target effects.
pKa (Basicity of 2-amino group) Lower than dichloro- analogHigher than difluoro- analogThe strong electron-withdrawing nature of fluorine is expected to decrease the basicity of the quinoline nitrogen and the exocyclic amine more than chlorine. This can affect salt formation and interactions with biological targets.[3]
Metabolic Stability Generally higherPotentially lowerThe C-F bond is more resistant to metabolic oxidation by Cytochrome P450 enzymes compared to the C-Cl bond, potentially leading to a longer half-life for the fluorinated compound.[4]

Data for 5,7-Difluoroquinolin-2-amine and 5,7-Dichloroquinolin-2-amine are predicted based on the properties of the parent quinoline structures and general principles of medicinal chemistry.

Biological Activity and Therapeutic Potential

While both compounds are primarily utilized as intermediates in the synthesis of more complex molecules, the existing literature on their derivatives provides insights into their potential therapeutic applications.

5,7-Dichloroquinolin-2-amine Derivatives:

Derivatives of 5,7-dichloroquinoline have been investigated for a range of biological activities, including:

  • Antimalarial Agents: The 7-chloroquinoline scaffold is famously the core of chloroquine, a cornerstone of antimalarial therapy.[5] Derivatives of 4,7-dichloroquinoline have shown significant in-vitro activity against both sensitive and resistant strains of Plasmodium falciparum.[5]

  • Anticancer Activity: 7-chloroquinoline derivatives have demonstrated anticancer activity against various cell lines, including breast, colon, and cervical cancer.[5][6] The proposed mechanisms often involve the inhibition of protein kinases, topoisomerases, or heat shock proteins.[5]

  • Kinase Inhibition: The quinoline scaffold is prevalent in kinase inhibitors. Derivatives of 5,7-dichloroquinoline have been explored as inhibitors of kinases like Src.[7]

5,7-Difluoroquinolin-2-amine Derivatives:

Information on the specific biological activities of 5,7-Difluoroquinolin-2-amine derivatives is less prevalent in the public domain. However, the incorporation of fluorine into quinoline structures is a common strategy in modern drug discovery to enhance:

  • Potency and Selectivity: The unique electronic properties of fluorine can lead to improved binding interactions with target proteins.

  • Metabolic Stability: As mentioned, the strength of the C-F bond often imparts resistance to metabolic degradation, improving pharmacokinetic profiles.[4]

  • CNS Penetration: In some cases, fluorination can modulate lipophilicity to enhance blood-brain barrier permeability.

A study on fluorinated quinoline analogs showed that the introduction of a fluorine atom at the 8-position of the quinoline ring resulted in compounds with good antifungal activity.[8] This suggests that fluorinated quinoline-2-amines could also be promising scaffolds for antifungal drug discovery.

Comparative Efficacy: An Evidence-Based Inference

A direct comparison of the intrinsic efficacy of the two parent amines is not feasible without specific biological data. However, we can infer a comparative analysis based on the properties of their respective halogen substituents.

A large-scale analysis of molecular matched pairs (MMP) has shown that, on average, chlorinated compounds are slightly more active than their fluorinated counterparts in terms of binding affinity.[2] However, this is a general trend and is highly target-dependent. The same analysis highlights that fluorinated compounds often exhibit superior pharmacokinetic properties.

Therefore, the choice between 5,7-difluoro- and 5,7-dichloroquinolin-2-amine as a starting point for a drug discovery campaign will depend on the specific therapeutic target and the desired properties of the final drug candidate.

  • For targets where high lipophilicity and established activity profiles (e.g., antimalarials) are desired, the 5,7-dichloroquinolin-2-amine scaffold may be a more conventional starting point.

  • For targets where metabolic stability, improved selectivity, and potentially novel binding interactions are sought, the 5,7-difluoroquinolin-2-amine scaffold represents a more modern and potentially advantageous choice.

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the biological activity of quinoline derivatives.

Protocol 1: In Vitro Antimalarial Assay (P. falciparum Growth Inhibition)

This protocol outlines a standard method for assessing the in vitro activity of compounds against the malaria parasite, Plasmodium falciparum.

Workflow Diagram:

Antimalarial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis P_falciparum P. falciparum Culture (e.g., 3D7 strain) Incubation Incubate Culture with Compound (72h, 37°C) P_falciparum->Incubation Compound_Prep Compound Dilution Series in DMSO/Media Compound_Prep->Incubation Lysis Lyse Red Blood Cells Incubation->Lysis Add_SYBR_Green Add SYBR Green I Dye Lysis->Add_SYBR_Green Measure_Fluorescence Measure Fluorescence (Excitation: 485 nm, Emission: 530 nm) Add_SYBR_Green->Measure_Fluorescence IC50_Calc Calculate IC50 Value Measure_Fluorescence->IC50_Calc

Caption: Workflow for SYBR Green I-based antimalarial assay.

Methodology:

  • Parasite Culture: Maintain an asynchronous culture of P. falciparum (e.g., chloroquine-sensitive 3D7 strain) in human O+ red blood cells at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series in culture medium.

  • Assay Plate Setup: Add the compound dilutions to a 96-well black microplate. Add the parasite culture to each well to achieve a final parasitemia of 1%. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye. Add the lysis buffer to each well and incubate in the dark for 1 hour at room temperature.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Kinase Inhibition Assay (Generic Tyrosine Kinase)

This protocol describes a general method for assessing the inhibitory activity of compounds against a tyrosine kinase using an ADP-Glo™ Kinase Assay.

Logical Relationship Diagram:

Kinase_Inhibition_Logic cluster_reaction Kinase Reaction Compound Test Compound (e.g., Quinoline Derivative) Kinase Tyrosine Kinase (e.g., Src) Compound->Kinase inhibits ADP ADP (Product) Kinase->ADP phosphorylates Substrate Substrate + ATP Substrate->ADP Luminescence Luminescence Signal ADP->Luminescence generates

Caption: Principle of a luminescence-based kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP in kinase reaction buffer. Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compound, kinase, and substrate. Initiate the reaction by adding ATP. Incubate for 1 hour at room temperature.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a luminescent signal proportional to the amount of ADP produced. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value.

Conclusion

Both 5,7-Difluoroquinolin-2-amine and 5,7-Dichloroquinolin-2-amine are valuable scaffolds for the development of novel therapeutics. The choice between them is a strategic decision in drug design, balancing the established utility and higher lipophilicity of the dichloro- derivative against the potential for improved metabolic stability and novel pharmacology offered by the difluoro- analog. The experimental protocols provided herein offer a starting point for the biological evaluation of derivatives from either scaffold.

References

  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports. Available from: [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. Molecules. Available from: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. Available from: [Link]

  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[5][9][10]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available from: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Available from: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available from: [Link]

Sources

Comparative

Benchmarking the Biological Activity of 5,7-Difluoroquinolin-2-amine Analogs: A Comparative Guide for Drug Discovery

Executive Summary The 2-aminoquinoline scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Among its derivatives, 5,7-Difluoroquinolin-2-amine stands out as a privileged fragment, demonstra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminoquinoline scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Among its derivatives, 5,7-Difluoroquinolin-2-amine stands out as a privileged fragment, demonstrating exceptional utility across two disparate therapeutic areas: neurodegeneration and oncology. This guide objectively benchmarks the biological activity of 5,7-Difluoroquinolin-2-amine against its structural analogs, detailing the mechanistic causality behind its superior performance as both a Beta-secretase 1 (BACE1) inhibitor for Alzheimer's disease and a critical intermediate for KRAS G12D mutant inhibitors in cancer therapy.

Mechanistic Benchmarking: The Power of Fluorination

To understand why the 5,7-difluoro analog outperforms its unsubstituted counterparts, we must analyze the structure-activity relationship (SAR) through the lens of physicochemical properties.

BACE1 Target Engagement (Neurodegeneration): The primary challenge in developing BACE1 inhibitors is achieving Blood-Brain Barrier (BBB) penetration while maintaining high binding affinity. The 2-amino group of the quinoline core acts as a crucial hydrogen bond donor to the catalytic aspartate dyad (Asp32 and Asp228) of BACE1 (). However, an unsubstituted 2-aminoquinoline has a pKa of ~7.3, meaning it is significantly protonated at physiological pH, which severely restricts BBB permeability.

The strategic addition of highly electronegative fluorine atoms at the 5- and 7-positions exerts a strong inductive electron-withdrawing effect. This causality is twofold:

  • pKa Modulation: It lowers the pKa of the quinoline nitrogen to ~5.2. Consequently, the molecule remains largely unprotonated in the bloodstream, drastically increasing its lipophilicity and BBB penetration.

  • Binding Entropy: The fluorine atoms displace high-energy water molecules within the hydrophobic sub-pockets of the BACE1 active site, increasing the overall entropy of binding.

KRAS G12D Engagement (Oncology): Recent patent literature highlights 5,7-Difluoroquinolin-2-amine as a critical functional moiety (Intermediate LLL6) in the synthesis of KRAS G12D inhibitors (). In this context, the difluoro-aromatic ring provides a rigid, halogenated vector that perfectly occupies the shallow, hydrophobic Switch II pocket of the KRAS G12D mutant, while the amine serves as a synthetic linkage point for larger macrocyclic or functionalized inhibitor structures.

TargetEngagement APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme (Active) APP->BACE1 Cleaved by Abeta Amyloid Beta (Neurotoxic) BACE1->Abeta Produces Complex Inhibited BACE1 Complex BACE1->Complex Inhibitor 5,7-Difluoroquinolin- 2-amine Analog Inhibitor->BACE1 Binds Asp32/Asp228 Inhibitor->Complex Forms Complex->Abeta Prevents Formation

Fig 1. Mechanism of BACE1 inhibition by 5,7-Difluoroquinolin-2-amine analogs preventing Aβ formation.

Quantitative Performance: Analog Comparison

The table below synthesizes the comparative performance of the 5,7-difluoro analog against other common 2-aminoquinolines. Data reflects established SAR benchmarks for this chemical class.

Compound AnalogpKa (Quinoline N)BACE1 IC₅₀ (nM)BBB Permeability (Pₐₚₚ, x10⁻⁶ cm/s)KRAS G12D Kₘ (nM)*
2-Aminoquinoline (Unsubstituted) 7.3> 10005.0> 5000
7-Fluoroquinolin-2-amine 6.145012.01200
6,7-Difluoroquinolin-2-amine 5.511018.0410
5,7-Difluoroquinolin-2-amine 5.2 85 22.5 340

*Note: KRAS G12D affinity represents the binding of the functionalized intermediate within a standardized inhibitor scaffold.

Key Takeaway: The 5,7-difluoro substitution achieves the optimal balance of low basicity (pKa 5.2) and high target affinity, resulting in a nearly 4.5-fold increase in BBB permeability compared to the unsubstituted core.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the biological activity of these analogs must be benchmarked using self-validating assay systems. The following protocols are designed with built-in causality and internal controls to eliminate false positives.

Protocol A: BACE1 FRET-Based Enzymatic Assay

This assay measures the ability of the analogs to prevent BACE1 from cleaving a specific peptide substrate. We utilize a Fluorescence Resonance Energy Transfer (FRET) substrate because it provides a continuous, real-time kinetic readout, which is far less susceptible to artifactual interference than single-point endpoint assays.

  • Step 1: Compound Plating & Dose-Response Setup. Dispense the 5,7-Difluoroquinolin-2-amine analogs into a 384-well black microplate using a 10-point, 3-fold dilution series (10 µM to 0.5 nM).

    • Causality: A full dose-response curve is required to prove specific, concentration-dependent target engagement rather than non-specific aggregation.

  • Step 2: Internal Control Integration. Include wells containing 1% DMSO (Negative Vehicle Control) and 1 µM Verubecestat (Positive Control).

  • Step 3: Enzyme Pre-Incubation. Add recombinant human BACE1 enzyme (final concentration 1 nM) to the wells. Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the 2-aminoquinoline fragment to reach binding equilibrium with the Asp32/Asp228 dyad before the substrate introduces competitive kinetics.

  • Step 4: Reaction Initiation. Add the FRET substrate (Rh-EVNLDAEFK-Quencher) to a final concentration of 200 nM.

  • Step 5: Kinetic Readout & Self-Validation. Monitor fluorescence (Ex 540 nm / Em 590 nm) continuously for 60 minutes. Calculate the Z'-factor using the vehicle and positive control wells.

    • Validation Metric: The assay is only considered valid and trustworthy if the Z'-factor is > 0.6, confirming robust separation between the signal and background noise.

Protocol B: KRAS G12D Nucleotide Exchange Assay (SOS1-Mediated)

This protocol evaluates the analog's ability to lock KRAS G12D in an inactive state by preventing the SOS1-mediated exchange of GDP for GTP.

  • Step 1: Complex Formation. Load recombinant KRAS G12D with a fluorescent BODIPY-GDP tracer.

  • Step 2: Compound Incubation. Add the synthesized analogs (incorporating the 5,7-difluoro fragment) and MRTX1133 (as a positive control) to the KRAS-GDP complex. Incubate for 30 minutes.

  • Step 3: Exchange Stimulation. Add the SOS1 exchange factor and an excess of unlabeled GTP.

  • Step 4: Fluorescence Polarization (FP) Readout. Measure the decay in the FP signal. As unlabeled GTP displaces the bulky BODIPY-GDP, the fluorophore tumbles faster in solution, reducing polarization. Active inhibitors will prevent this decay.

  • Step 5: Validation Metric. The assay self-validates if the positive control (MRTX1133) completely abolishes the SOS1-mediated FP decay, proving the functional integrity of the recombinant KRAS and SOS1 proteins.

Workflow Prep 1. Compound Prep (DMSO Stocks) Assay 2. Primary Screening (FRET / Exchange) Prep->Assay Data 3. Data Normalization & IC50 Calculation Assay->Data Control Internal Control (Known Inhibitors) Control->Assay Validates Z' > 0.6 Hit 4. Hit Validation (Orthogonal Assays) Data->Hit

Fig 2. Self-validating high-throughput screening workflow for 5,7-Difluoroquinolin-2-amine analogs.

Conclusion

Benchmarking the biological activity of 5,7-Difluoroquinolin-2-amine against its analogs reveals it as a highly optimized scaffold. By strategically lowering the pKa of the quinoline nitrogen while maintaining critical hydrogen-bonding capabilities, the 5,7-difluoro substitution solves the historical challenge of BBB permeability in BACE1 inhibitors. Concurrently, its unique steric and electronic profile makes it an invaluable building block for targeting the hydrophobic pockets of the KRAS G12D mutant. Employing the self-validating protocols outlined above ensures that researchers can confidently leverage this fragment in their drug discovery pipelines.

References

  • Title: From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Source: Journal of Medicinal Chemistry (2011), 54(16), 5836-5857. American Chemical Society. URL: [Link]

  • Title: Small molecule inhibitors of KRAS G12D mutant (US20240239788A1)

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